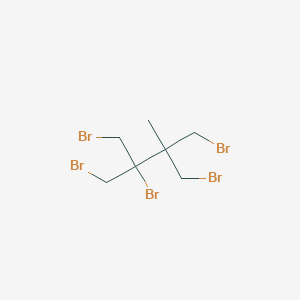
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.
Applications De Recherche Scientifique
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.
1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.
1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.
Uniqueness
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92886-05-0 |
|---|---|
Formule moléculaire |
C7H11Br5 |
Poids moléculaire |
494.68 g/mol |
Nom IUPAC |
1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3 |
Clé InChI |
SJDSTAIIHMQVBE-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(CBr)C(CBr)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


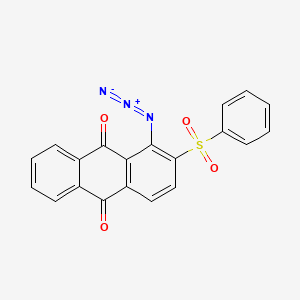
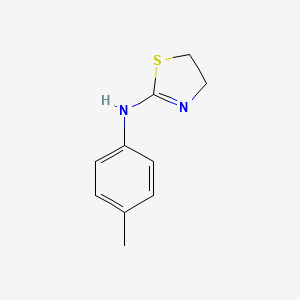
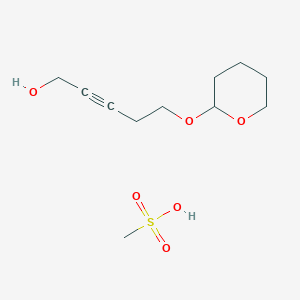
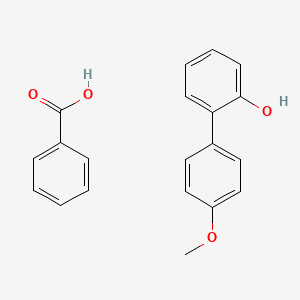
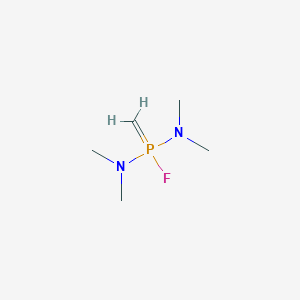
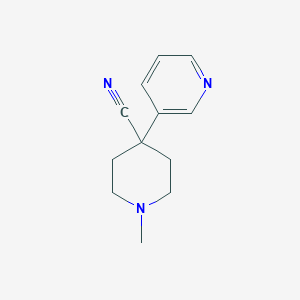

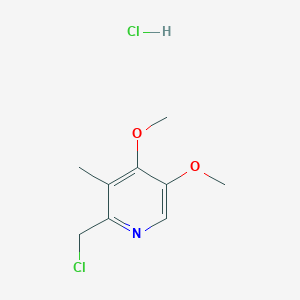
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
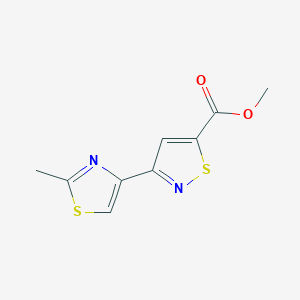
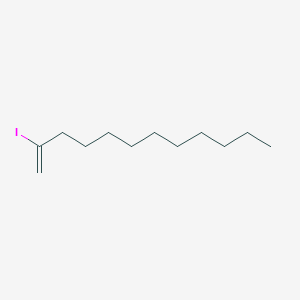
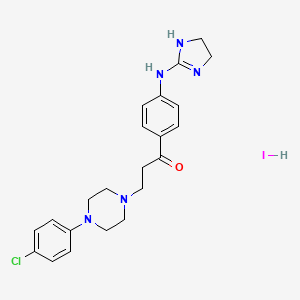
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
